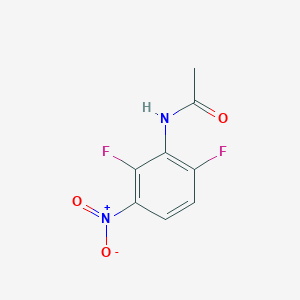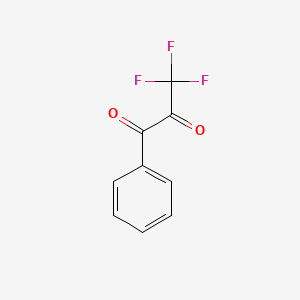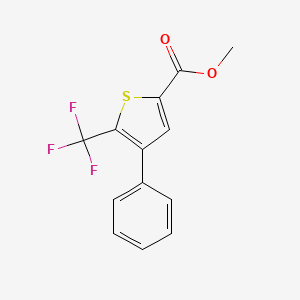
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves the use of substituted thiophenes or thieno[3,4-b]thiophenes as starting materials. For example, the synthesis of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate involves the incorporation of a trifluoromethyl group, which is known to have pronounced steric and electronic effects on the resulting polymers . Similarly, the synthesis of various substituted thiophene carboxylates, such as the 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, is described as a facile process, indicating that the synthesis of methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate could potentially be achieved through analogous methods .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the synthesis of 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one . The presence of substituents like the trifluoromethyl group can significantly alter the optical and electrochemical properties of the compounds due to changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels . The molecular structure and stability of these compounds can also be analyzed using methods like natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, which can be used to further modify their structure or to synthesize other compounds. For instance, methyl 3-hydroxythiophene-2-carboxylate can undergo halogenation and subsequent reactions with alcohols to yield different products . The reactivity of the thiophene moiety can be exploited in nucleophilic substitution reactions, as demonstrated by the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the trifluoromethyl group can lead to lower HOMO and LUMO levels, affecting the optical and electrochemical properties . The presence of such groups can also induce steric hindrance, influencing the planarity and conjugation of the molecule . The vibrational wavenumbers, geometrical parameters, and hyperpolarizability of these compounds can be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . Additionally, the thermal and photoluminescent properties of thiophene derivatives can be studied to understand their potential applications in materials science 10.
Scientific Research Applications
Synthetic Applications and Biological Activity
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is an aromatic compound that has been explored in various synthetic and biological contexts due to its unique structural attributes. Here, we delve into its applications in scientific research, focusing on synthesis and evaluation without touching on drug use, dosage, or side effects.
Synthetic Utility and Chemical Behavior The compound serves as a versatile building block in organic synthesis. Its incorporation into thiophene derivatives underscores its relevance in creating compounds with potential biological activities. Thiophene analogues, such as those of carcinogens benzidine and 4-aminobiphenyl, have been synthesized and evaluated, illustrating the chemical's role in exploring carcinogenicity and its behavior in biological systems (Ashby et al., 1978). Additionally, the chemistry of related scaffolds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones has been reviewed, emphasizing the compound's utility in synthesizing heterocycles and dyes (Gomaa & Ali, 2020).
Biological Interactions and Potential Applications Research into fluorescent chemosensors based on related compounds demonstrates the applicability of this chemical framework in developing sensors for detecting various biological and chemical entities, highlighting its potential in diagnostic applications (Roy, 2021). Furthermore, the study of environmental contaminants like triclosan and its by-products reveals the compound's structural relevance to environmental science and toxicology, providing insights into its degradation and biological effects (Bedoux et al., 2012).
properties
IUPAC Name |
methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMSDMSSVFMCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381796 |
Source


|
| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
CAS RN |
237385-98-7 |
Source


|
| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
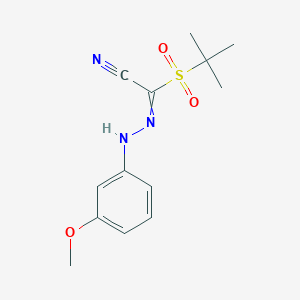
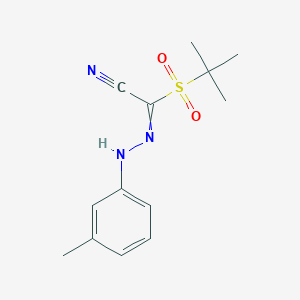
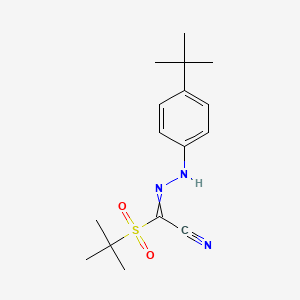
![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

